1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound with a complex structure that includes a pyrrolone ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenylacetic acid, methoxyacetone, and dimethylamine.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-chlorophenylacetic acid and methoxyacetone in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the pyrrolone ring.
Substitution: Finally, the dimethylamine is introduced to the reaction mixture to complete the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyrrolone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 1-[2-(4-hydroxyphenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one.
Reduction: Formation of 1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Pathways Involved: The compound could inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-chlorophenyl)ethyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the methoxy group, which may affect its biological activity.
1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrole: Lacks the carbonyl group, which may influence its reactivity and mechanism of action.
Uniqueness
1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of both the methoxy and carbonyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a diverse range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-2-methoxy-3,4-dimethyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-10-11(2)15(19-3)17(14(10)18)9-8-12-4-6-13(16)7-5-12/h4-7,15H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGQXKMHTBNWCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C1OC)CCC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.